![molecular formula C8H5N3 B1373092 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile CAS No. 1082040-98-9](/img/structure/B1373092.png)

1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

Overview

Description

1H-pyrrolo[3,2-c]pyridine-6-carbonitrile is a compound that has been studied for its potential anticancer activities . It has been designed and synthesized as a colchicine-binding site inhibitor . Preliminary biological evaluations showed that most of the target compounds displayed moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro .

Synthesis Analysis

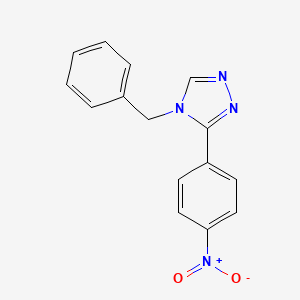

The synthesis of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile involves several steps. The starting material, 6-bromo-1H-pyrrolo[3,2-c]pyridine, is reacted with substituted phenylboronic acid in the presence of K2CO3 and Pd(PPh3)4 .Chemical Reactions Analysis

1H-pyrrolo[3,2-c]pyridine-6-carbonitrile has been found to exhibit potent anticancer activities. It has been shown to inhibit tubulin polymerization at concentrations of 3μM and 5μM, and disrupt tubulin microtubule dynamics at a concentration of 0.12μM .Scientific Research Applications

Synthesis of Analogues and Derivatives

1H-pyrrolo[3,2-c]pyridine-6-carbonitrile and its derivatives have been a focus in the synthesis of new chemical compounds. Salaheldin et al. (2010) described the preparation of 4-amino-1H-pyrrole-3-carbonitrile derivatives transformed into substituted pyrrolo[3,2-b]pyridines, highlighting the versatility of this compound in creating new chemical structures (Salaheldin et al., 2010). Similarly, Kayukov et al. (2020) synthesized 1-alkoxy-4-amino-3,6-dioxo-1-phenyl-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles, demonstrating the chemical adaptability of this compound (Kayukov et al., 2020).

Optical and Electronic Properties

The optical and electronic properties of pyridine derivatives, including those related to 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile, have been extensively studied. Zedan et al. (2020) reported on the structural, optical, and diode characteristics of two pyridine derivatives, providing insights into their potential applications in electronic devices (Zedan, El-Taweel, & El-Menyawy, 2020).

Structural Analysis

The molecular structure and vibrational spectra of related compounds have been analyzed using various techniques, as reported by Bahgat et al. (2009). Their research offers a deeper understanding of the structural properties of pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives (Bahgat, Jasem, & El‐Emary, 2009).

Catalyzed Synthesis

DMAP-catalyzed synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines from related compounds highlights the potential for catalytic processes in synthesizing complex structures, as discussed by Khashi et al. (2015) (Khashi, Davoodnia, & Rao Lingam, 2015).

Palladium-Catalyzed Reactions

Wang et al. (2020) developed a palladium(II)-catalyzed cascade reaction for synthesizing substituted 1H-pyrrole-3-carbonitriles, demonstrating another approach to manipulating the core structure of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile (Wang et al., 2020).

Applications in Electronics

El-Menyawy et al. (2019) explored the synthesis and devices characterization of pyrazolo[4,3-b] pyridine derivatives, which can be related to 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile, for potential applications in electronics (El-Menyawy, Zedan, & Nawar, 2019).

Mechanism of Action

Target of Action

The primary targets of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile are the Fibroblast Growth Factor Receptors (FGFRs) and tubulin . FGFRs play an essential role in various types of tumors , while tubulin is a critical component of the cytoskeleton, playing important roles in cell mitosis, cytokinesis, and signal transduction .

Mode of Action

1H-pyrrolo[3,2-c]pyridine-6-carbonitrile interacts with its targets in the following ways:

- FGFRs : Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .

- Tubulin : The compound acts as a colchicine-binding site inhibitor, disrupting tubulin microtubule dynamics .

Biochemical Pathways

The affected pathways and their downstream effects include:

- FGFR signaling pathway : This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

- Microtubule dynamics : The compound disrupts the balance of microtubule dynamics, leading to mitotic arrest .

Pharmacokinetics

It’s known that the compound has low molecular weight, which would be beneficial to its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include:

- Inhibition of cell proliferation : The compound inhibits the proliferation of cancer cells .

- Induction of apoptosis : The compound induces apoptosis in cancer cells .

- Inhibition of cell migration and invasion : The compound significantly inhibits the migration and invasion of cancer cells .

Action Environment

It’s known that the compound’s inhibitory action against fgfrs and tubulin is potent, suggesting that it may be effective in a variety of biological environments .

Future Directions

The future directions for the study of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile could involve further exploration of its anticancer activities and potential applications in cancer therapy . Additionally, more research could be done to fully understand its mechanism of action and to optimize its synthesis process.

properties

IUPAC Name |

1H-pyrrolo[3,2-c]pyridine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-4-7-3-8-6(5-11-7)1-2-10-8/h1-3,5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIUVAZQTGCBJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C=NC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676823 | |

| Record name | 1H-Pyrrolo[3,2-c]pyridine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1082040-98-9 | |

| Record name | 1H-Pyrrolo[3,2-c]pyridine-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrolo[3,2-c]pyridine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-5-chlorophenyl}amine](/img/structure/B1373010.png)

![8-Bromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B1373012.png)

![Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1373019.png)

![2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B1373032.png)